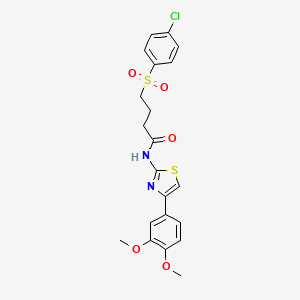

4-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O5S2/c1-28-18-10-5-14(12-19(18)29-2)17-13-30-21(23-17)24-20(25)4-3-11-31(26,27)16-8-6-15(22)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZUBLBAAMQFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs

*Calculated based on molecular formulae.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonylation | DMSO | 80°C | 75 | 92 |

| Thiazole Formation | Ethanol | Reflux | 68 | 89 |

| Final Purification | Hexane/EtOAc | RT | - | 95 |

How can structural contradictions in spectroscopic data for sulfonamide-thiazole derivatives be resolved?

Answer:

Discrepancies in NMR or MS data arise from tautomerism or impurities. Mitigation strategies include:

- Multi-technique validation : Combine H/C NMR, HSQC, and HRMS to confirm assignments .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., thiazole ring conformation) .

- Dynamic HPLC : Detect and quantify impurities ≥0.1% .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Answer:

Prioritize cell lines with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX):

- Cell lines : MDA-MB-231 (breast), A549 (lung), and HT-29 (colon) .

- Assays : MTT for viability, Annexin V/PI for apoptosis, and scratch assays for migration .

- Dose range : 1–100 µM, with IC calculations using nonlinear regression .

How does the 3,4-dimethoxyphenyl moiety influence target binding?

Answer:

The methoxy groups enhance lipophilicity and π-π stacking with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational methods include:

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | LogP | IC (µM) | Target |

|---|---|---|---|

| 3,4-Dimethoxy | 2.8 | 12.5 | EGFR Kinase |

| 4-Chloro | 3.1 | 8.2 | CA IX |

| 4-Fluoro | 2.5 | 18.7 | HDAC |

What strategies mitigate poor aqueous solubility of this compound?

Answer:

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate esters at the sulfonamide group, hydrolyzed in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How can metabolic stability be assessed in preclinical models?

Answer:

- In vitro : Liver microsomal assays (human/rat) with LC-MS/MS metabolite profiling .

- In vivo : Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing, t calculation) .

- Key metabolites : Hydroxylated thiazole or demethylated dimethoxy groups .

What computational tools validate the compound’s mechanism of action?

Answer:

- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .

- Free energy perturbation (FEP) : Predict affinity changes for structural analogs .

- ADMET prediction : SwissADME for bioavailability and toxicity .

How do researchers reconcile conflicting cytotoxicity data across studies?

Answer:

- Standardize assays : Use identical cell lines, serum concentrations, and incubation times (e.g., 48 hrs) .

- Control for purity : Require ≥95% purity (HPLC) and confirm via H NMR .

- Meta-analysis : Apply random-effects models to aggregate IC values from ≥3 independent studies .

What functional groups are prone to hydrolysis or oxidation under storage?

Answer:

- Sulfonamide group : Susceptible to acid hydrolysis; store at pH 6–8 in amber vials .

- Thiazole ring : Oxidizes under light; use argon atmosphere and -20°C storage .

- Methoxy groups : Stable under dry conditions but degrade in high humidity .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.